

Unveiling the Anti-Angiogenic Potential of Artemorin: A Technical Guide

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Compound of Interest

Compound Name: *Artemorin*

Cat. No.: *B1623860*

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, pathological angiogenesis is a hallmark of several diseases, including cancer, where it facilitates tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their diverse biological activities, including their potential to modulate angiogenesis.

This technical guide focuses on **Artemorin**, a sesquiterpene lactone of the germacranolide type. It is imperative to distinguish **Artemorin** from two other similarly named molecules to avoid confusion. Artemisinin, another sesquiterpene lactone, and its derivatives (e.g., dihydroartemisinin, artesunate) are well-established for their potent anti-malarial and anti-angiogenic properties. In contrast, Artemin (ARTN) is a neurotrophic factor that has been shown to promote angiogenesis. This guide will exclusively explore the anti-angiogenic potential of **Artemorin**, drawing upon the broader understanding of sesquiterpene lactones and proposing avenues for future research where direct evidence is currently lacking.

This document is intended for researchers, scientists, and drug development professionals interested in the anti-angiogenic properties of novel natural compounds. It provides an in-depth overview of the potential mechanisms of action, detailed experimental protocols for assessing anti-angiogenic activity, and a summary of the current landscape.

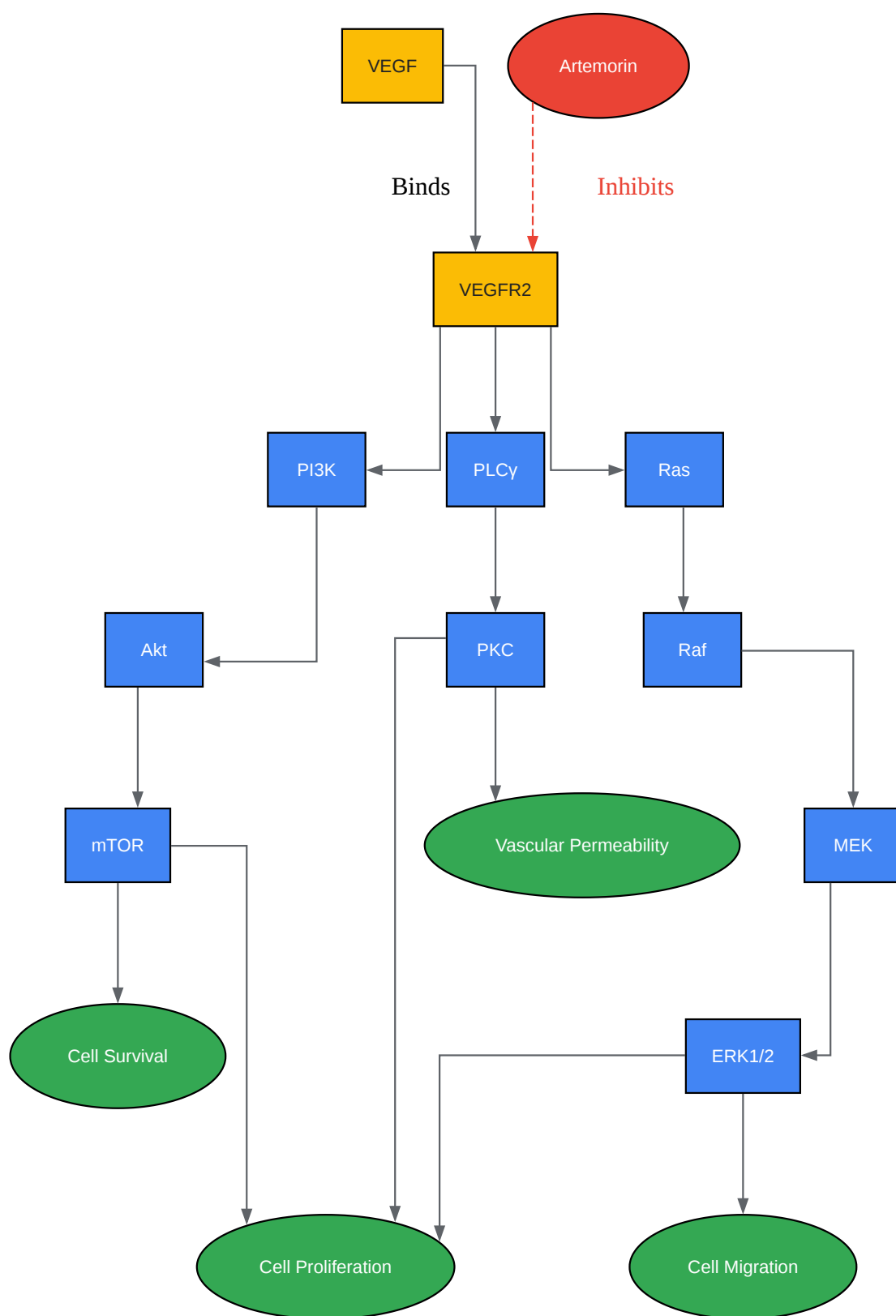
Putative Anti-Angiogenic Mechanisms of Sesquiterpene Lactones

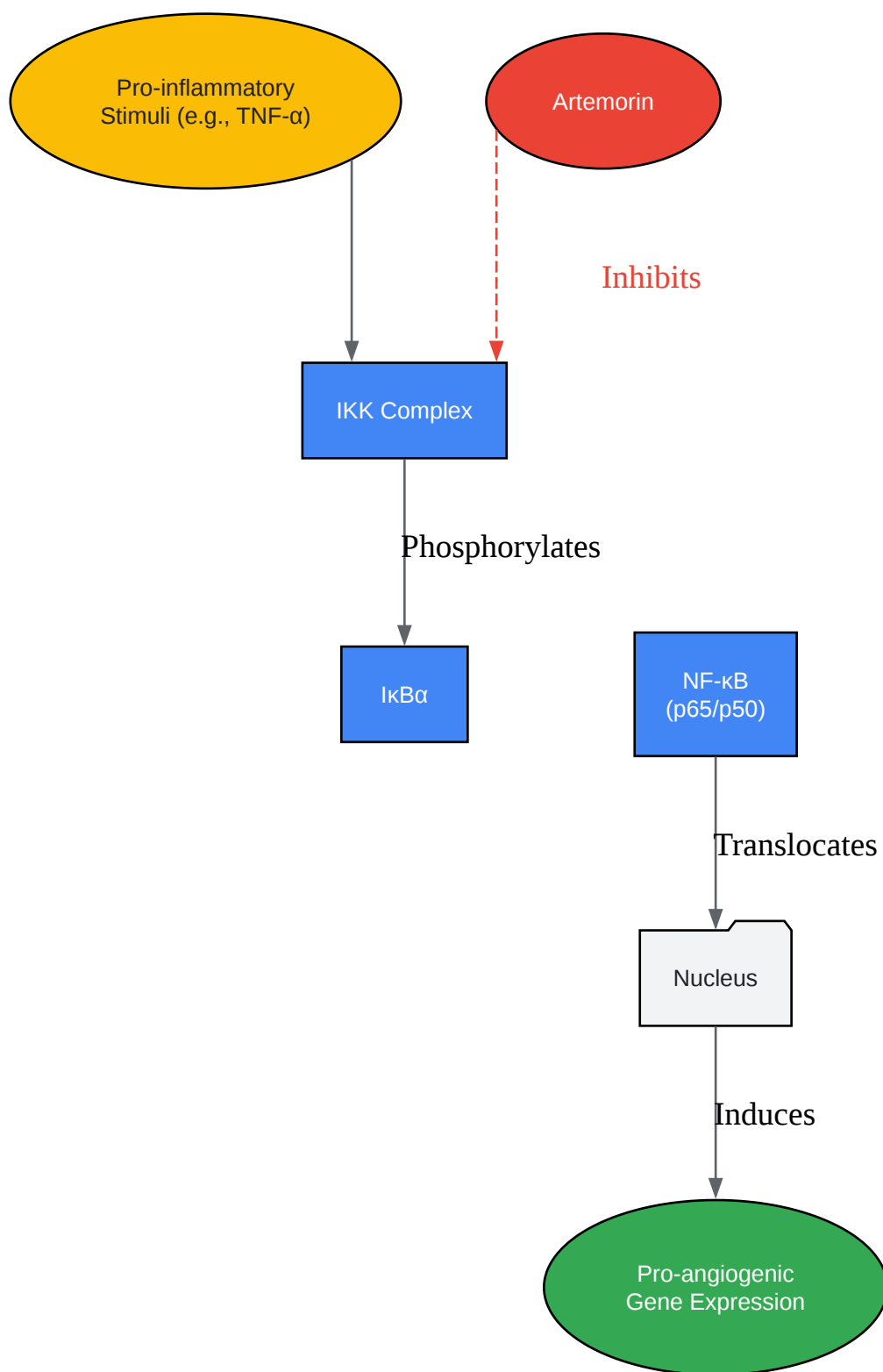
While direct studies on the anti-angiogenic effects of **Artemorin** are limited, the mechanisms of action for the broader class of sesquiterpene lactones, particularly Artemisinin and its derivatives, have been extensively investigated. These compounds are known to interfere with key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation. The primary target for many anti-angiogenic agents is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

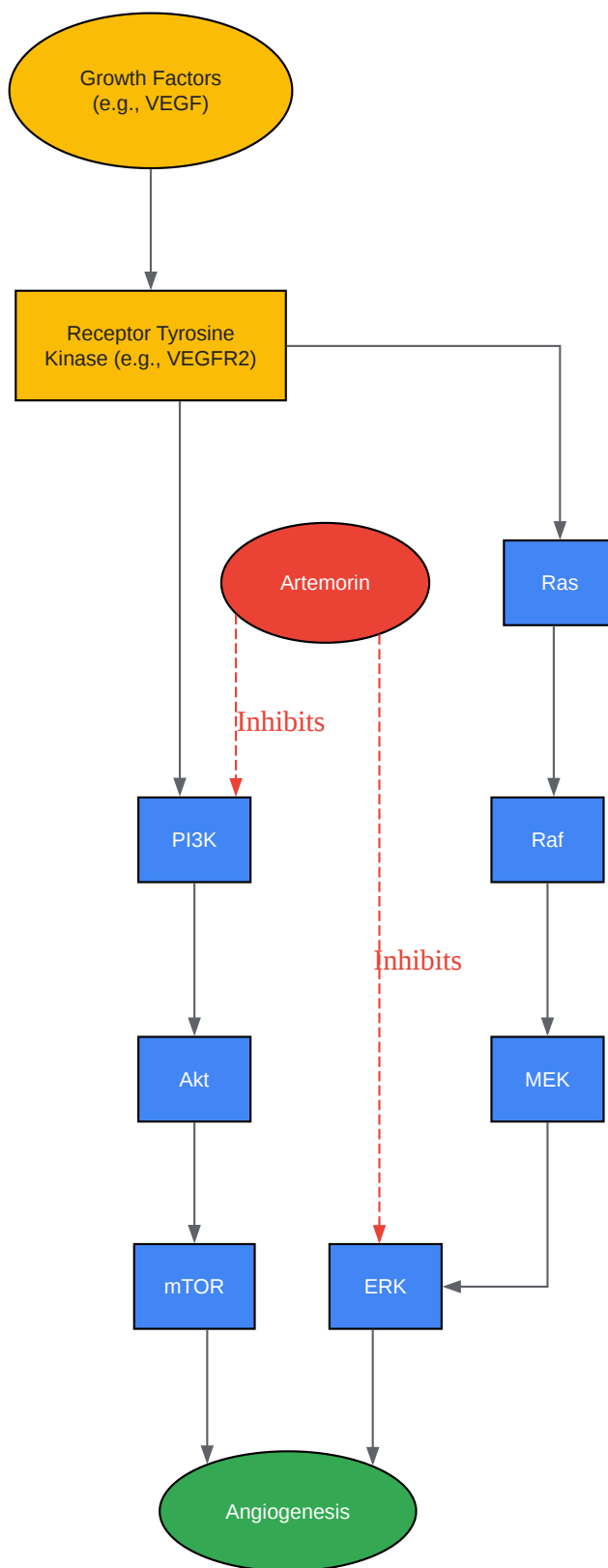
Inhibition of VEGF Signaling Pathway

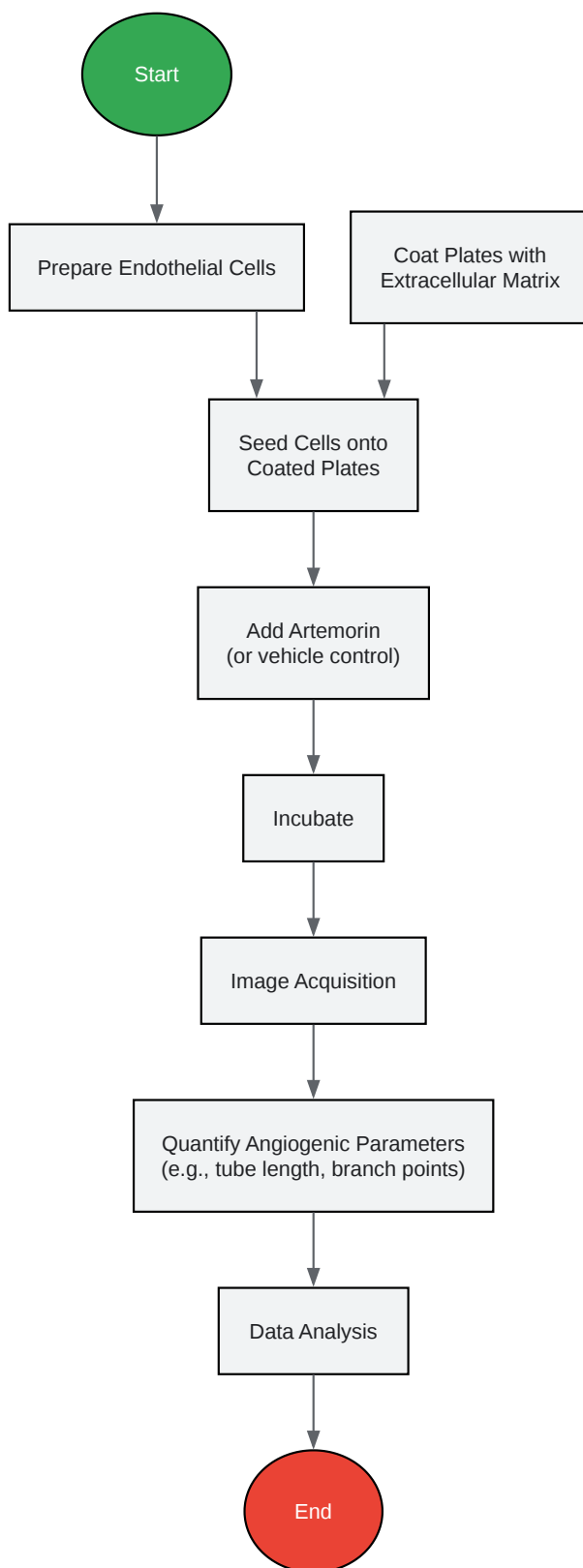
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine that binds to its receptor, VEGFR2, on endothelial cells, triggering a cascade of downstream signaling events that promote angiogenesis. Sesquiterpene lactones, such as Alantolactone, have been shown to inhibit angiogenesis by directly blocking VEGFR2 signaling[1]. Artemisinin and its derivatives are also known to suppress the expression of VEGF.[2]

The binding of VEGF to VEGFR2 initiates the autophosphorylation of the receptor, which in turn activates several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated protein kinase (MAPK) pathway.









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References

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- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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